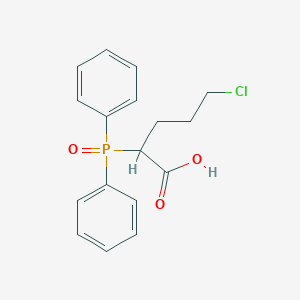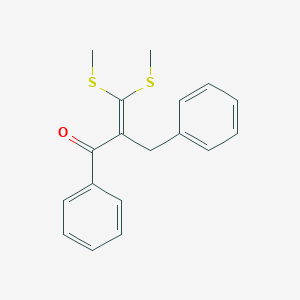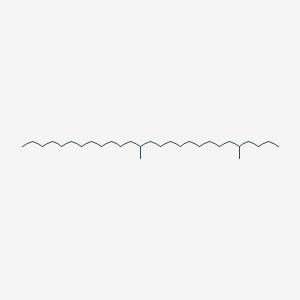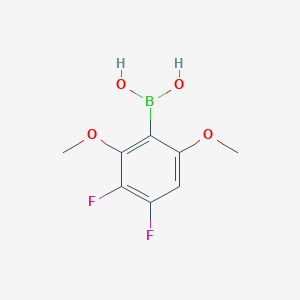
5-Chloro-2-(diphenylphosphoryl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(diphenylphosphoryl)pentanoic acid is an organophosphorus compound that features a chlorine atom, a diphenylphosphoryl group, and a pentanoic acid backbone. This compound is notable for its applications in organic synthesis, particularly in the Wittig reaction, where it serves as a standard for analyzing products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(diphenylphosphoryl)pentanoic acid typically involves the chlorination of 3-acetyl-1-propanol using bis(trichloromethyl)carbonate (triphosgene) as the chlorine source. The reaction is carried out in 1,2-dichloroethane at 80°C for 2 hours, with N,N-dimethylacetamide as the initiator . The optimal molar ratio of 3-acetyl-1-propanol to triphosgene is 1:0.4 .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(diphenylphosphoryl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to phosphine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under mild conditions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of the original compound.
Scientific Research Applications
5-Chloro-2-(diphenylphosphoryl)pentanoic acid is used in various scientific research applications:
Chemistry: It serves as a standard in the Wittig reaction for olefin synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It is a precursor in the synthesis of pharmaceuticals, including antibacterial and antiviral agents.
Industry: The compound is used in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(diphenylphosphoryl)pentanoic acid involves its role as a reagent in organic synthesis. The diphenylphosphoryl group acts as an electron-withdrawing group, stabilizing reaction intermediates and facilitating the formation of desired products. The chlorine atom can participate in nucleophilic substitution reactions, further expanding the compound’s utility in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-pentanone: A precursor in the synthesis of antibacterial agents and pesticides.
4-Chlorobutyryl chloride: Used in the synthesis of various organic compounds.
Diphenylphosphine oxide: A related compound used in similar synthetic applications.
Uniqueness
5-Chloro-2-(diphenylphosphoryl)pentanoic acid is unique due to its combination of a chlorine atom and a diphenylphosphoryl group, which provides distinct reactivity and stability in synthetic reactions. This makes it a valuable reagent in organic synthesis, particularly in the Wittig reaction.
Properties
CAS No. |
329266-68-4 |
|---|---|
Molecular Formula |
C17H18ClO3P |
Molecular Weight |
336.7 g/mol |
IUPAC Name |
5-chloro-2-diphenylphosphorylpentanoic acid |
InChI |
InChI=1S/C17H18ClO3P/c18-13-7-12-16(17(19)20)22(21,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13H2,(H,19,20) |
InChI Key |
CDMHMQKREXVPPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(CCCCl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Pyrrolidin-1-yl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one](/img/structure/B14145823.png)



![2-{[(3-Nitrophenyl)methyl]sulfanyl}ethyl 2-bromopropanoate](/img/structure/B14145842.png)


![2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]pentanedioic acid](/img/structure/B14145859.png)
![N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14145860.png)
![2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B14145870.png)
![3-(4-Methylphenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14145878.png)
![2-[4-(Pyrimidin-5-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14145880.png)
![4-{5-(acetyloxy)-4-oxo-7-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-4H-chromen-2-yl}benzene-1,2-diyl diacetate](/img/structure/B14145884.png)
![3-(2-Phenylethyl)-7-oxa-3,15-diazadispiro[5.1.5~8~.2~6~]pentadecane](/img/structure/B14145890.png)
